

2-Chloro-5,6-dimethylnicotinonitrile CAS number 65176-93-4

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Compound of Interest

Compound Name: 2-Chloro-5,6-dimethylnicotinonitrile

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An In-depth Technical Guide to **2-Chloro-5,6-dimethylnicotinonitrile**

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities. **2-Chloro-5,6-dimethylnicotinonitrile**, identified by its CAS number 65176-93-4, represents a highly functionalized pyridine derivative poised for versatile applications. This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explore the underlying principles of its reactivity, synthesis, and potential as a key intermediate in drug discovery. The insights herein are curated to empower researchers to harness the full synthetic potential of this valuable heterocyclic scaffold.

Core Physicochemical & Structural Characteristics

2-Chloro-5,6-dimethylnicotinonitrile is a solid organic compound featuring a pyridine ring substituted with a chlorine atom, two methyl groups, and a nitrile functional group. This specific arrangement of substituents dictates its chemical behavior and utility.

Property	Value	Source(s)
CAS Number	65176-93-4	[1]
Molecular Formula	C ₈ H ₇ ClN ₂	[1]
Molecular Weight	166.61 g/mol	[1]
IUPAC Name	2-chloro-5,6-dimethylpyridine-3-carbonitrile	N/A
Appearance	Solid (Typical for similar compounds)	[2]
Melting Point	Not explicitly reported, but expected to be a crystalline solid.	N/A
Solubility	Expected to be soluble in common organic solvents like dichloromethane, THF, and toluene.	[2]
InChI Key	RETJKTAVEQPNMH-UHFFFAOYSA-N	[3][4]
SMILES	<chem>CC1=C(C(=NC(=C1)Cl)C#N)C</chem>	[3]

Spectroscopic Profile: A Structural Elucidation

While a dedicated public spectrum for this specific molecule is not available, its structure allows for a reliable prediction of its spectroscopic signatures, which is crucial for reaction monitoring and quality control.[5][6][7]

- ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, one would expect to observe three distinct signals:
 - A singlet for the aromatic proton at the 4-position, likely in the δ 7.0-8.5 ppm range.
 - Two distinct singlets for the two methyl groups (C5-CH₃ and C6-CH₃), likely in the δ 2.2-2.8 ppm range. The exact chemical shifts would be influenced by their position relative to

the other substituents.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Eight distinct carbon signals are expected:
 - Signals for the six carbons of the pyridine ring. The carbon bearing the chlorine (C2) and the carbon bearing the nitrile group (C3) would be significantly deshielded.
 - A signal for the nitrile carbon ($-\text{C}\equiv\text{N}$), typically found in the δ 115-125 ppm range.
 - Signals for the two methyl carbons, typically in the δ 15-25 ppm range.
- FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational frequencies would include:
 - A sharp, strong absorption band around $2220\text{-}2240\text{ cm}^{-1}$ characteristic of the $\text{C}\equiv\text{N}$ (nitrile) stretch.
 - C-H stretching vibrations for the aromatic and methyl protons just above and below 3000 cm^{-1} , respectively.
 - C=C and C=N stretching vibrations within the pyridine ring in the $1400\text{-}1600\text{ cm}^{-1}$ region.
 - A C-Cl stretching vibration, typically observed in the $600\text{-}800\text{ cm}^{-1}$ region.
- MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum would show:
 - A molecular ion peak (M^+) at m/z 166.
 - A characteristic $\text{M}+2$ peak at m/z 168 with an intensity of approximately one-third of the M^+ peak, confirming the presence of a single chlorine atom.
 - Fragmentation patterns would likely involve the loss of chlorine ($\text{Cl}\cdot$), a methyl radical ($\text{CH}_3\cdot$), or hydrogen cyanide (HCN).

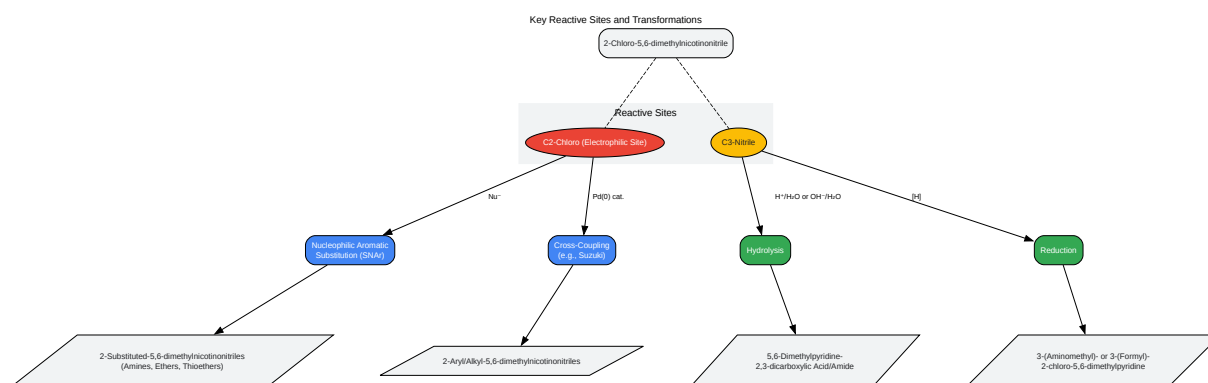
Chemical Reactivity and Synthetic Strategy

The reactivity of **2-Chloro-5,6-dimethylnicotinonitrile** is governed by the interplay of its functional groups, making it a versatile synthetic intermediate.

Core Reactivity Principles

The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic aromatic substitution (S_NAr), especially at the 2- and 4-positions.[2][8]

- Nucleophilic Aromatic Substitution (S_NAr) at C2: The chlorine atom at the 2-position is highly activated towards displacement by nucleophiles. This is the most significant reaction pathway for this molecule. The electron-withdrawing nature of the ring nitrogen and the adjacent nitrile group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, facilitating the substitution.[8][9] Common nucleophiles include amines, alcohols, and thiols, allowing for the introduction of a wide range of functionalities.
- Transformations of the Nitrile Group: The cyano group at the 3-position is a versatile handle for further chemical modifications. It can be:
 - Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
 - Reduced to a primary amine (using reagents like LiAlH₄) or an aldehyde (using DIBAL-H).
- Metal-Catalyzed Cross-Coupling: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.[10]



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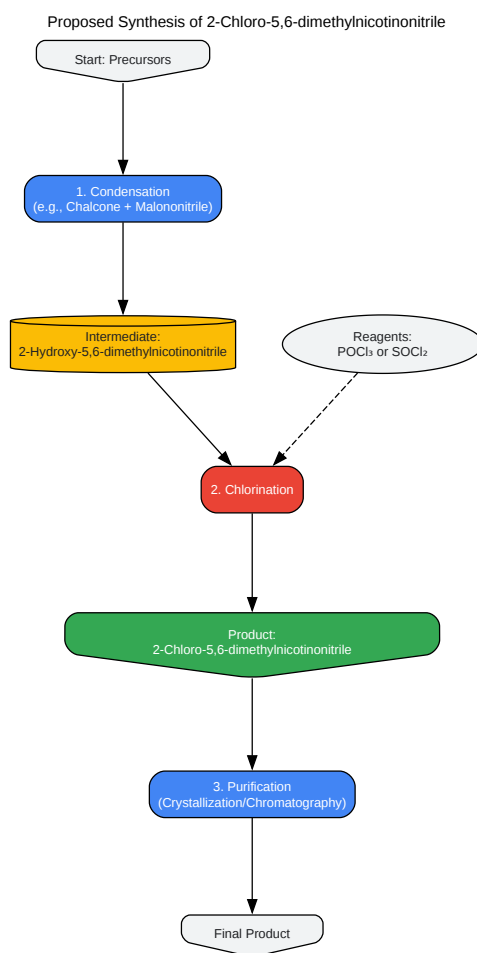
Caption: Key reactive sites and potential transformations of the title compound.

Plausible Synthetic Routes

The synthesis of **2-Chloro-5,6-dimethylnicotinonitrile** can be approached from several precursors. A common and effective strategy involves the chlorination of a corresponding 2-hydroxypyridine derivative.

Route 1: Chlorination of 2-Hydroxy-5,6-dimethylnicotinonitrile

This is a widely employed method for converting 2-pyridones (the tautomeric form of 2-hydroxypyridines) into 2-chloropyridines.



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Caption: A plausible two-step workflow for the synthesis of the title compound.

The synthesis of the 2-hydroxypyridine precursor itself can be achieved through multi-component reactions, for instance, by reacting a suitable chalcone with malononitrile and

ammonium acetate.[11][12]

Route 2: Sandmeyer Reaction

An alternative, though potentially lower-yielding, route could involve a Sandmeyer reaction starting from 2-amino-5,6-dimethylnicotinonitrile.[13][14] This classic transformation converts a primary aromatic amine into a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[14][15][16][17]

Applications in Research and Drug Development

The true value of **2-Chloro-5,6-dimethylnicotinonitrile** lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical sector.[18] Its structure is a scaffold that can be elaborated upon to generate libraries of compounds for high-throughput screening.

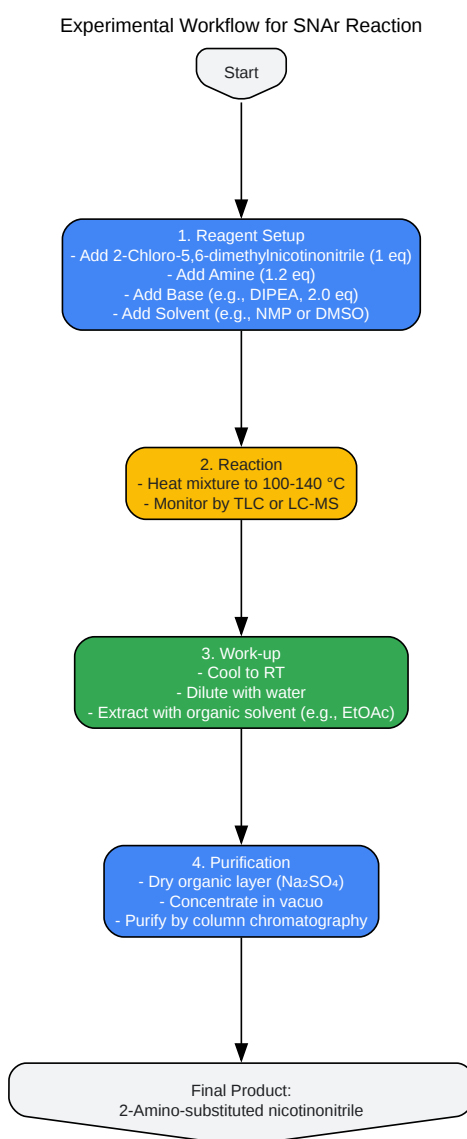
- **Kinase Inhibitors:** Many kinase inhibitors feature a substituted heterocyclic core. For example, Dasatinib, a dual Src/Abl kinase inhibitor, is based on a 2-aminothiazole-5-carboxamide structure.[19] The activated 2-chloro position of our title compound is ideal for reacting with aminothiazole derivatives to rapidly build analogous structures. The dimethyl substitution pattern allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.
- **GPCR Modulators:** G-protein coupled receptors (GPCRs) are another major class of drug targets. The nicotinonitrile scaffold is present in various GPCR modulators. The ability to introduce diverse substituents at the 2-position via SNAr allows for the exploration of structure-activity relationships (SAR) in the development of new modulators.
- **Agrochemicals:** Substituted pyridines are also prevalent in modern agrochemicals, including herbicides and insecticides.[20] The reactivity of this compound makes it a suitable starting point for the synthesis of novel crop protection agents.

Field-Proven Experimental Protocols

The following protocols are standardized, self-validating procedures based on established chemical principles for reactions involving similar substrates.

Protocol: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol describes a typical procedure for displacing the 2-chloro substituent with an amine, a cornerstone reaction for this compound.



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Caption: A standardized step-by-step workflow for an S_NAr reaction.

Step-by-Step Methodology:

- **Reagent Charging:** To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Chloro-5,6-dimethylnicotinonitrile** (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a suitable non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or K_2CO_3 (2.0 eq).
- **Solvent Addition:** Add a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature depends on the nucleophilicity of the amine.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-amino-substituted nicotinonitrile.

Protocol: Synthesis via Chlorination of 2-Hydroxypyridine Precursor

This protocol details the conversion of the corresponding pyridone to the target 2-chloro compound.[\[21\]](#)

Step-by-Step Methodology:

- **Reagent Charging:** In a chemical fume hood, carefully charge a round-bottom flask with 2-hydroxy-5,6-dimethylnicotinonitrile (1.0 eq).[\[21\]](#)
- **Chlorinating Agent:** Slowly add phosphorus oxychloride ($POCl_3$) (3-5 eq) to the flask at room temperature with stirring. A small amount of a tertiary amine base (e.g., triethylamine) can be added as a catalyst. Caution: The reaction can be exothermic.[\[21\]](#)

- **Reaction Conditions:** Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC or LC-MS.
- **Work-up:** After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
- **Neutralization & Extraction:** Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to afford pure **2-Chloro-5,6-dimethylnicotinonitrile**.

Safety and Handling

While a specific, detailed SDS for **2-Chloro-5,6-dimethylnicotinonitrile** is not widely available, data from structurally similar compounds provide a strong basis for safe handling protocols.[\[22\]](#)

Hazard Category	Guidance and Precautionary Statements	Source(s)
GHS Classification	Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.	[1]
Signal Word	Warning	[1]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, and eye/face protection (safety goggles conforming to EN166 or NIOSH standards).	[22] [23] [24]
Handling	Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fumes. Wash hands and exposed skin thoroughly after handling.	[22] [24] [25]
First Aid (Inhalation)	IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.	[24]
First Aid (Skin Contact)	IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.	[24]
First Aid (Eye Contact)	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.	[24]

Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up.	[24][25]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.	[24]

Conclusion

2-Chloro-5,6-dimethylnicotinonitrile is more than a mere catalog chemical; it is a potent and versatile tool for chemical innovation. Its well-defined reactivity, centered on the activated 2-chloro position, provides a reliable entry point for the synthesis of diverse molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthetic routes, and reaction protocols is key to unlocking its full potential in the rapid development of novel and functional molecules.

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